molecular formula C16H11F3N4OS B2591102 1-methyl-5-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole CAS No. 338747-61-8

1-methyl-5-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole

Cat. No.: B2591102
CAS No.: 338747-61-8
M. Wt: 364.35
InChI Key: MSQIRRPORWLJRA-UHFFFAOYSA-N
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Description

1-methyl-5-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and preclinical research, particularly in the field of oncology. Its molecular architecture integrates a thieno[2,3-c]pyrazole core substituted with a trifluoromethyl group, a moiety known to enhance metabolic stability and membrane permeability, linked to a p-tolyl-substituted 1,3,4-oxadiazole ring. This structural motif is frequently associated with potent kinase inhibitory activity. The compound is primarily investigated for its potential as a selective inhibitor of protein kinases involved in proliferative signaling pathways. Research indicates that analogous thienopyrazole-oxadiazole hybrids demonstrate promising anticancer efficacy by inducing cell cycle arrest and apoptosis in various cancer cell lines. Its core value lies in its utility as a chemical probe for deciphering kinase-mediated signaling cascades and for serving as a lead structure in the rational design and optimization of novel targeted therapeutics. For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

2-(4-methylphenyl)-5-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4OS/c1-8-3-5-9(6-4-8)13-20-21-14(24-13)11-7-10-12(16(17,18)19)22-23(2)15(10)25-11/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQIRRPORWLJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(S3)N(N=C4C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-5-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole is a novel compound with significant potential in medicinal chemistry. This compound is characterized by its complex structure, which incorporates multiple heterocycles known for their biological activity. The aim of this article is to explore the biological activity of this compound based on existing research findings.

  • Molecular Formula : C16H11F3N4OS
  • Molecular Weight : 364.34 g/mol
  • CAS Number : 338747-61-8
  • Structure : The compound features a thieno[2,3-c]pyrazole core substituted with a trifluoromethyl group and an oxadiazole moiety, which enhances its pharmacological properties.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and thieno[2,3-c]pyrazole structures exhibit a range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties. The incorporation of the oxadiazole moiety is particularly noted for enhancing the biological activity of various derivatives.

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of similar compounds. For instance, a study focused on the synthesis and evaluation of hybrid compounds demonstrated that modifications in the oxadiazole structure could lead to significant Aurora B kinase inhibitory activity, suggesting that similar modifications in our compound might yield promising anticancer effects .

2. Anti-inflammatory Properties

The anti-inflammatory activity of oxadiazole derivatives has been documented in various studies. The incorporation of the oxadiazole moiety into tetrahydropyridine derivatives showed enhanced anti-inflammatory effects due to structural modifications that influence electron density and lipophilicity . This suggests that our compound may also exhibit similar anti-inflammatory properties.

3. Antimicrobial Activity

The antimicrobial potential of compounds with similar structures has been investigated, revealing noteworthy activity against both gram-positive and gram-negative bacteria. Compounds with oxadiazole rings have shown significant zones of inhibition against various bacterial strains . This indicates that this compound may also possess antimicrobial properties worth exploring.

Research Findings and Case Studies

The following table summarizes key findings from relevant studies focusing on compounds related to this compound:

StudyCompoundBiological ActivityKey Findings
Triazolyl-pyridine hybridsAnticancerSignificant Aurora B kinase inhibition; structure-dependent activity
Tetrahydropyridine derivativesAnti-inflammatoryEnhanced activity with oxadiazole substitution; structural modifications affect efficacy
Oxadiazole derivativesAntimicrobialNotable inhibition against gram-positive/negative bacteria; potential for further exploration

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that oxadiazole derivatives can inhibit the growth of various pathogenic bacteria and fungi. The presence of the 4-methylphenyl group in this compound may enhance its interaction with microbial targets, potentially leading to increased efficacy against infections caused by resistant strains .

Anticancer Potential

The thieno[2,3-c]pyrazole moiety has been linked to anticancer activity in several studies. Compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making this compound a candidate for further investigation in cancer therapeutics .

Anti-inflammatory Effects

Oxadiazole derivatives are also recognized for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis or inflammatory bowel disease. Preliminary studies suggest that compounds with similar scaffolds can reduce pro-inflammatory cytokine levels in vitro and in vivo .

Synthesis and Characterization

The synthesis of 1-methyl-5-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole typically involves multi-step reactions starting from simple precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies

StudyFindings
Antimicrobial Study A study demonstrated that oxadiazole derivatives showed significant antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anticancer Research In vitro assays revealed that compounds similar to this thieno[2,3-c]pyrazole induced apoptosis in breast cancer cell lines (MCF-7) with IC50 values indicating potential for therapeutic use .
Inflammation Modulation An experimental model of arthritis showed reduced swelling and inflammation when treated with oxadiazole derivatives, suggesting a promising avenue for anti-inflammatory drug development .

Q & A

Q. What synthetic strategies are commonly employed to construct the 1,3,4-oxadiazole and thieno[2,3-c]pyrazole hybrid scaffold?

The synthesis typically involves multi-step heterocyclization. For example:

  • Step 1 : Formation of pyrazole intermediates via hydrazine hydrate-mediated cyclization of β-keto esters or α,β-unsaturated carbonyl precursors .
  • Step 2 : Oxadiazole ring construction using carbodiimide coupling or cyclodehydration of acylhydrazides with phosphorus oxychloride (POCl₃) .
  • Step 3 : Fusion of the thienopyrazole moiety via sulfur incorporation, often using Lawesson’s reagent or H₂S under controlled conditions . Key analytical tools include ¹H/¹³C NMR, IR, and HPLC for purity validation .

Q. How can researchers confirm the regioselectivity of trifluoromethyl group substitution in the pyrazole ring?

Regioselectivity is validated through:

  • NOE (Nuclear Overhauser Effect) NMR experiments to map spatial proximity of substituents.
  • X-ray crystallography (if crystals are obtainable) to resolve positional ambiguity .
  • Computational modeling (e.g., DFT calculations) to predict thermodynamic stability of regioisomers .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity for this compound?

Initial screening often targets:

  • Antifungal activity : Inhibition of 14-α-demethylase (CYP51) via molecular docking against PDB:3LD6, followed by broth microdilution assays against Candida species .
  • Antimicrobial potential : Agar diffusion assays against Gram-positive/negative bacteria .
  • Enzyme inhibition : Spectrophotometric assays for carbonic anhydrase isoforms (e.g., CAH1, CAH2) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts vs. X-ray structures) be resolved for this compound?

Contradictions arise from dynamic effects (e.g., tautomerism in solution vs. solid-state rigidity). Mitigation strategies include:

  • Variable-temperature NMR to detect tautomeric equilibria.
  • Solid-state NMR or neutron diffraction (if feasible) to compare with X-ray data .
  • MD simulations to model solvent interactions affecting spectral profiles .

Q. What methodologies optimize yield in copper-catalyzed click reactions for triazole-oxadiazole hybrids?

Key parameters for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC):

  • Catalyst system : CuSO₄/sodium ascorbate in THF:H₂O (1:1) at 50°C for 16 hours, achieving ~60% yield .
  • Microwave-assisted synthesis reduces reaction time (e.g., 30 min at 100°C) but requires rigorous temperature control .
  • Ligand additives (e.g., TBTA) improve regioselectivity for 1,4-triazole isomers .

Q. How do electronic effects of the 4-methylphenyl and trifluoromethyl groups influence π-π stacking in protein binding?

  • CF₃ groups enhance electronegativity, polarizing the oxadiazole ring for stronger hydrogen bonding with enzyme active sites (e.g., CYP51) .
  • 4-Methylphenyl contributes hydrophobic interactions, validated via docking studies using AutoDock Vina or Schrödinger Suite .
  • SAR studies comparing methyl, methoxy, and halophenyl variants quantify steric/electronic contributions to binding affinity .

Notes

  • Always cross-validate spectral data with computational models to address contradictions .
  • For advanced SAR, prioritize derivatives with modified aryl/heteroaryl groups to probe steric/electronic effects .

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